6-(3-chlorophenyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol
Description
The compound 6-(3-chlorophenyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol is a heterocyclic molecule featuring a pyrimidin-4-ol core substituted with a 3-chlorophenyl group at position 6 and a sulfanyl-linked 5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-ylmethyl moiety at position 2.
Properties
IUPAC Name |
4-(3-chlorophenyl)-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c1-13-6-3-4-9-17(13)21-24-19(14(2)28-21)12-29-22-25-18(11-20(27)26-22)15-7-5-8-16(23)10-15/h3-11H,12H2,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCRRXSSHSOJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3-chlorophenyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to summarize the available research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound includes a pyrimidine core substituted with a chlorophenyl group and an oxazole moiety linked through a sulfanyl group. This complex structure is believed to contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its potential as an inhibitor in various biochemical pathways. The following sections detail specific activities and findings.
Inhibition of Enzymatic Activity
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NAPE-PLD Inhibition : Similar compounds have shown potential as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. Studies highlight that modifications in the pyrimidine structure can enhance inhibitory potency .
Compound IC50 (nM) Mechanism Compound A 72 NAPE-PLD inhibitor Compound B 150 NAPE-PLD inhibitor - Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related pyrimidine derivatives indicate that specific substitutions on the pyrimidine ring significantly influence biological activity. For instance:
- Chlorophenyl Substitution : The presence of a chlorophenyl group has been associated with enhanced binding affinity to target enzymes.
- Oxazole Linkage : The oxazole moiety contributes to the overall stability and bioavailability of the compound.
Case Studies and Research Findings
- Study on Neuroprotective Effects : A study evaluated the neuroprotective effects of similar compounds in animal models. Results indicated that these compounds could reduce neuroinflammation and promote neuronal survival under stress conditions .
- In Vivo Studies : In vivo studies have demonstrated that certain derivatives can modulate lipid signaling pathways, leading to improved metabolic profiles in diabetic models.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Hypothetical Physicochemical Properties
Notes
- Structural data for the target compound and analogs may have been refined using SHELX software, a gold standard in crystallography .
- Contradictions exist in the literature: For instance, trifluoromethyl groups (as in ) often boost activity but may increase toxicity compared to methyl groups in the target compound.
- Further studies are needed to validate the hypothetical activities and optimize the sulfanyl linkage’s stability.
This analysis underscores the importance of heterocyclic architecture and substituent choice in tuning pharmacological profiles. Collaborative efforts between synthetic chemists and computational biologists are critical to advancing these compounds toward clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
